molecular formula C9H8N2O2S B2423830 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol CAS No. 74228-33-4

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2423830
CAS No.: 74228-33-4
M. Wt: 208.24
InChI Key: DFWHZFJXCNJMNX-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

1,3,4-oxadiazole derivatives, including variations of 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol, have been studied for their corrosion inhibition properties. They are known to effectively inhibit corrosion of mild steel in acidic environments, with research showing that the presence of the oxadiazole ring contributes significantly to their inhibitory capabilities (Ammal, Prajila & Joseph, 2018).

Antimicrobial and Antioxidant Properties

These compounds have shown potential in antimicrobial and antioxidant applications. Synthesized derivatives of 1,3,4-oxadiazole, including this compound, exhibited notable antimicrobial activities against various pathogens, as well as significant antioxidant properties (Yarmohammadi, Beyzaei, Aryan & Moradi, 2020).

Anticancer Activity

Certain derivatives of 1,3,4-oxadiazole have been evaluated for their anticancer properties. For example, specific derivatives have been identified as potential anti-breast cancer agents due to their antiproliferative activities against certain cancer cell lines (Lakshmithendral, Saravanan, Ramakrishnan et al., 2019).

Enzyme Inhibition

These compounds can also function as enzyme inhibitors. For instance, they have been identified as inhibitors of trans-cinnamate 4-hydroxylase, an enzyme in plants (Yamada, Kataoka, Nagami et al., 2004). This suggests potential applications in plant biochemistry and agriculture.

Structural and Spectroscopic Analysis

In addition to their biological activities, these compounds have been subject to structural and spectroscopic analysis to understand their properties better. Studies involving infrared (IR) spectrum and theoretical calculations provide insights into the molecular structure and behavior of these compounds (Romano, Soria, Rudyk & Brandán, 2012).

Properties

IUPAC Name

5-(phenoxymethyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c14-9-11-10-8(13-9)6-12-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWHZFJXCNJMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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